molecular formula C18H22O3 B5097360 1-ethoxy-2-[2-(4-ethylphenoxy)ethoxy]benzene

1-ethoxy-2-[2-(4-ethylphenoxy)ethoxy]benzene

Cat. No.: B5097360
M. Wt: 286.4 g/mol
InChI Key: NHUMEONFZIQOJD-UHFFFAOYSA-N
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Description

1-Ethoxy-2-[2-(4-ethylphenoxy)ethoxy]benzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of an ethoxy group and a 4-ethylphenoxy group attached to a benzene ring through an ethoxy linkage. It is used in various chemical syntheses and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethoxy-2-[2-(4-ethylphenoxy)ethoxy]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-ethoxy-2-bromobenzene and 4-ethylphenol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the ethoxy group of 1-ethoxy-2-bromobenzene is replaced by the 4-ethylphenoxy group, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include:

    Catalysts: The use of catalysts to enhance the reaction rate and selectivity.

    Purification: Techniques such as distillation or recrystallization to purify the final product.

    Quality Control: Rigorous quality control measures to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-2-[2-(4-ethylphenoxy)ethoxy]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

1-Ethoxy-2-[2-(4-ethylphenoxy)ethoxy]benzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethoxy-2-[2-(4-ethylphenoxy)ethoxy]benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways: Modulating biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

  • 1-ethoxy-2-[2-(4-methylphenoxy)ethoxy]benzene
  • 1-ethoxy-2-[2-(4-isopropylphenoxy)ethoxy]benzene
  • 1-ethoxy-2-[2-(4-tert-butylphenoxy)ethoxy]benzene

Comparison: 1-Ethoxy-2-[2-(4-ethylphenoxy)ethoxy]benzene is unique due to the presence of the 4-ethylphenoxy group, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

1-ethoxy-2-[2-(4-ethylphenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-3-15-9-11-16(12-10-15)20-13-14-21-18-8-6-5-7-17(18)19-4-2/h5-12H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUMEONFZIQOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCOC2=CC=CC=C2OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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